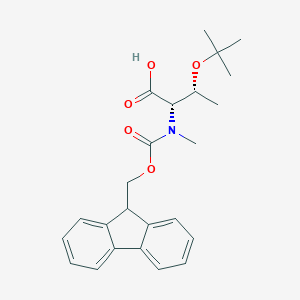

Fmoc-N-Me-Thr(tBu)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO5/c1-15(30-24(2,3)4)21(22(26)27)25(5)23(28)29-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,15,20-21H,14H2,1-5H3,(H,26,27)/t15-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIUVLZHFMIFLHU-VFNWGFHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426643 | |

| Record name | O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117106-20-4 | |

| Record name | O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117106-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-O-t-butyl-L-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-N-Me-Thr(tBu)-OH: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-Me-Thr(tBu)-OH is a valuable amino acid derivative for solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development. The incorporation of N-methylated amino acids, such as this threonine derivative, can significantly enhance the therapeutic properties of peptides. N-methylation of the peptide backbone has been shown to improve metabolic stability, increase cell permeability, and influence the conformation of the peptide, which can lead to enhanced biological activity and better control over receptor binding and enzyme inhibition. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of this compound.

Core Chemical and Physical Properties

This compound is a white to off-white powder or crystalline solid. Its chemical structure features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus, a methyl group on the alpha-amino nitrogen, and a tert-butyl (tBu) protecting group on the side-chain hydroxyl group of threonine.

Table 1: General Chemical Properties

| Property | Value | Reference |

| CAS Number | 117106-20-4 | [1][2][3] |

| Molecular Formula | C24H29NO5 | [1][3][4] |

| Molecular Weight | 411.49 g/mol | [1][3] |

| Appearance | Powder or crystals | [3] |

| Storage Temperature | 2-8°C | [3] |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Reference |

| Melting Point | 220-225 °C | |

| Optical Activity [α]22/D | +16.0° (c = 0.5% in methanol) | |

| Boiling Point | 562.4±50.0 °C at 760 mmHg | [4] |

| Density | 1.2±0.1 g/cm3 | [4] |

| Flash Point | 293.9±30.1 °C | [4] |

Table 3: Solubility

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | Clearly soluble (25 mmole in 50 ml) | |

| Dimethyl sulfoxide (DMSO) | 100 mg/mL (251.60 mM) | [5] |

| Water | Slightly soluble | [6] |

Experimental Protocols

The primary application of this compound is in Fmoc solid-phase peptide synthesis. Below are key experimental methodologies for its synthesis and utilization.

Synthesis of this compound using 2-CTC Resin

A reported method for the synthesis of Fmoc-N-Me-amino acids utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. This solid-phase approach offers high yields and purity.[7][8][9]

Materials:

-

Fmoc-Thr(tBu)-OH

-

2-Chlorotrityl chloride (2-CTC) resin

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

Dimethyl sulfate or methyl iodide

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

2-Mercaptoethanol

-

N-Methyl-2-pyrrolidone (NMP)

-

Dichloromethane (DCM)

-

Piperidine

Procedure:

-

Loading of Fmoc-Thr(tBu)-OH onto 2-CTC resin: The carboxylic acid of Fmoc-Thr(tBu)-OH is anchored to the 2-CTC resin.

-

Fmoc deprotection: The Fmoc group is removed from the resin-bound amino acid using a solution of piperidine in NMP.

-

o-NBS protection: The liberated α-amino group is then protected with o-NBS-Cl. The o-NBS group acidifies the N-H proton, facilitating the subsequent methylation step.

-

N-methylation: The resin-bound amino acid is treated with a methylating agent (dimethyl sulfate or methyl iodide) in the presence of a base to achieve N-methylation.

-

o-NBS deprotection: The o-NBS group is removed using a solution of 2-mercaptoethanol and DBU in NMP.

-

Cleavage from resin: The final this compound product is cleaved from the 2-CTC resin.

Incorporation into a Peptide Chain via Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of this compound into a growing peptide chain on a solid support.

Materials:

-

This compound

-

Peptide synthesis resin (e.g., Rink Amide, Wang) with a growing peptide chain (N-terminus deprotected)

-

Coupling reagents (e.g., HBTU, HOBt, or DIC, OxymaPure)

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

Solvent (e.g., DMF)

-

Deprotection solution (e.g., 20% piperidine in DMF)

Procedure:

-

Resin Swelling: The resin is swelled in DMF.

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed with 20% piperidine in DMF to expose the free amine. The resin is then washed thoroughly.

-

Activation of this compound: In a separate vessel, this compound is pre-activated by dissolving it in DMF with coupling reagents and a base.

-

Coupling: The activated this compound solution is added to the resin. The mixture is agitated to allow the coupling reaction to proceed to completion.

-

Washing: The resin is washed extensively with DMF to remove excess reagents and byproducts.

-

Monitoring: A qualitative test (e.g., Kaiser test) can be performed to ensure the completion of the coupling reaction. The cycle of deprotection and coupling is repeated for subsequent amino acids.

Visualizations

Chemical Structure and Functional Groups

Caption: Structure of this compound with key functional groups.

Workflow for Solid-Phase Peptide Synthesis (SPPS)

Caption: General workflow for incorporating this compound in SPPS.

Applications in Drug Development

The use of this compound and other N-methylated amino acids is a strategic approach in peptidomimetic drug design. The introduction of N-methylation can confer several advantageous properties to a peptide therapeutic:

-

Enhanced Proteolytic Stability: The N-methyl group can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.

-

Improved Membrane Permeability: The reduction in the number of hydrogen bond donors can lead to increased lipophilicity and improved passive diffusion across cell membranes.

-

Conformational Constraint: N-methylation restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation, leading to higher affinity and selectivity for its target.

While specific signaling pathways for peptides containing this compound are not extensively documented in publicly available literature, the general classes of peptides where this modification is beneficial are well-established. These include peptide-based therapeutics targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes, where precise conformational control is paramount for activity.

Conclusion

This compound is a specialized and highly valuable building block for the synthesis of modified peptides with improved pharmacological properties. Its use in solid-phase peptide synthesis allows for the creation of novel peptide therapeutics with enhanced stability, permeability, and biological activity. The detailed chemical properties and experimental protocols provided in this guide serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the rational design and synthesis of next-generation peptide-based drugs.

References

- 1. advancedchemtech.com [advancedchemtech.com]

- 2. This compound | CAS#:117106-20-4 | Chemsrc [chemsrc.com]

- 3. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. severnbiotech.com [severnbiotech.com]

- 7. peptide.com [peptide.com]

- 8. FMoc-N-Me-D-Thr(tBu)-OH [amp.chemicalbook.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to Fmoc-N-Me-Thr(tBu)-OH: Structure, Synthesis, and Application in Peptide Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-N-Me-Thr(tBu)-OH, a crucial building block in modern peptide synthesis. The inclusion of N-methylated amino acids in peptide structures is a key strategy for enhancing their therapeutic properties. N-methylation can improve metabolic stability, increase cell permeability, and modulate the conformation of peptides, making them more effective as drug candidates.[1][2][3][4] This document details the structure and properties of this compound, provides a detailed protocol for its synthesis, and outlines its application in solid-phase peptide synthesis (SPPS).

Core Compound Structure and Properties

This compound is a derivative of the amino acid threonine, featuring three key modifications for its application in peptide synthesis:

-

Fmoc (9-fluorenylmethyloxycarbonyl) group: This protecting group on the N-terminus is stable under acidic conditions but readily removed by a mild base, typically piperidine, allowing for the sequential addition of amino acids in SPPS.

-

N-Methyl (N-Me) group: The methylation of the backbone amide nitrogen provides steric hindrance that can protect against enzymatic degradation and can influence the peptide's secondary structure.

-

tert-Butyl (tBu) group: This bulky protecting group on the hydroxyl side chain of threonine prevents unwanted side reactions during synthesis and is typically removed under acidic conditions during the final cleavage from the solid support.

The structural combination of these groups makes this compound a valuable reagent for the synthesis of complex and therapeutically relevant peptides.

Physicochemical Data

| Property | Value | Reference |

| Chemical Formula | C₂₄H₂₉NO₅ | |

| Molecular Weight | 411.49 g/mol | |

| Appearance | White to off-white powder | |

| CAS Number | 117106-20-4 | |

| Melting Point | 220-225 °C | |

| Optical Activity | [α]²²/D +16.0°, c = 0.5% in methanol |

Experimental Protocols

Synthesis of this compound

A recently developed protocol allows for the efficient solid-phase synthesis of this compound from its precursor, Fmoc-Thr(tBu)-OH, using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[5][6] This method offers high yields and purity.[5][6]

Materials:

-

Fmoc-Thr(tBu)-OH

-

2-Chlorotrityl chloride (2-CTC) resin

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

-

Piperidine

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

Collidine

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Methyl iodide (MeI) or Dimethyl sulfate (DMS)

-

2-Mercaptoethanol

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Loading of Fmoc-Thr(tBu)-OH onto 2-CTC Resin:

-

Swell the 2-CTC resin in DCM.

-

Dissolve Fmoc-Thr(tBu)-OH and DIPEA in DCM.

-

Add the amino acid solution to the resin and agitate.

-

Cap any unreacted sites on the resin using a solution of DCM/MeOH/DIPEA.

-

-

Fmoc Deprotection:

-

Wash the resin with DCM and then with dimethylformamide (DMF).

-

Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group.

-

-

Sulfonamide Protection:

-

Wash the resin with DMF and DCM.

-

Treat the resin with a solution of o-NBS-Cl and collidine in DCM to protect the free amine.

-

-

N-Methylation:

-

Wash the resin with DCM and DMF.

-

Treat the resin with a solution of DBU and either MeI or DMS in DMF. This step is repeated until methylation is complete, as monitored by HPLC.

-

-

Sulfonamide Deprotection:

-

Wash the resin with DMF and DCM.

-

Treat the resin with a solution of 2-mercaptoethanol and DBU in DMF to remove the o-NBS group.

-

-

Final Fmoc Protection:

-

Wash the resin with DMF and DCM.

-

Treat the resin with a solution of Fmoc-OSu and DIPEA in DCM to re-introduce the Fmoc group.

-

-

Cleavage from Resin:

-

Wash the resin with DCM.

-

Cleave the this compound from the resin using a mild solution of 1% TFA in DCM.

-

Collect the cleavage solution and evaporate the solvent to obtain the final product.

-

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

The following is a general workflow for incorporating this compound into a peptide chain using an automated peptide synthesizer.

Materials:

-

This compound

-

Rink Amide resin (or other suitable solid support)

-

Other required Fmoc-protected amino acids

-

DMF

-

DCM

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Activator base (e.g., DIPEA, Collidine)

-

Cleavage cocktail (e.g., TFA/TIS/Water)

Procedure:

-

Resin Preparation: Swell the resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF.

-

Washing: Wash the resin thoroughly with DMF to remove excess piperidine and byproducts.

-

Coupling:

-

Pre-activate this compound by dissolving it with a coupling reagent and an activator base in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: Once the peptide chain is fully assembled, remove the N-terminal Fmoc group.

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and remove the tBu and other acid-labile side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Synthesis Workflow of this compound

Caption: Solid-phase synthesis of this compound.

General SPPS Cycle for Peptide Elongation

Caption: Standard cycle for solid-phase peptide synthesis.

Bioactivity of N-Methylated Peptides in a Signaling Context

While specific signaling pathways for peptides containing N-methylated threonine are diverse and depend on the overall peptide sequence, the general mechanism of action for many bioactive peptides involves interaction with cell surface receptors. The N-methylation of threonine can enhance this interaction and subsequent signaling.

Caption: Generic cell signaling pathway for a bioactive peptide.

Conclusion

This compound is a key reagent for the synthesis of peptides with enhanced therapeutic potential. Its unique combination of protecting groups and the presence of an N-methyl group allow for the creation of peptides with improved stability and biological activity. The detailed synthetic protocol and its application in SPPS outlined in this guide provide researchers and drug developers with the necessary information to effectively utilize this valuable compound in their work. The continued exploration of N-methylated peptides promises to yield novel and more effective peptide-based therapeutics.

References

- 1. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Synthesis of Fmoc-N-Me-Thr(tBu)-OH: A Technical Guide

This in-depth technical guide provides a comprehensive overview of a robust protocol for the synthesis of Fmoc-N-Me-Thr(tBu)-OH, a crucial building block in solid-phase peptide synthesis (SPPS). This guide is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. N-methylation of amino acids is a key strategy to enhance the pharmacokinetic properties of peptides, such as their metabolic stability and cell permeability.

Introduction

N-methylated amino acids, such as this compound, are essential components in the design of therapeutic peptides.[1] The introduction of a methyl group on the amide nitrogen can significantly alter the peptide's conformation and reduce its susceptibility to enzymatic degradation. This guide details a solid-phase synthesis approach that offers high yields and purity, utilizing a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[2][3]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 117106-20-4 | |

| Molecular Formula | C24H29NO5 | |

| Molecular Weight | 411.49 g/mol | |

| Appearance | White to off-white solid/powder | |

| Melting Point | 220-225 °C | |

| Optical Activity | [α]22/D +16.0°, c = 0.5% in methanol | |

| Storage Temperature | 2-8°C |

Experimental Protocol: Solid-Phase Synthesis

This protocol is adapted from a facile method for the synthesis of Fmoc-N-Me-AA-OH using 2-CTC resin.[2][4] The procedure involves the attachment of Fmoc-Thr(tBu)-OH to the resin, followed by Fmoc deprotection, N-protection with an ortho-nitrobenzenesulfonyl (o-NBS) group, N-methylation, and final cleavage from the resin.

Materials:

-

Fmoc-Thr(tBu)-OH

-

2-chlorotrityl chloride (2-CTC) resin

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

ortho-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

Collidine

-

N-Methyl-2-pyrrolidone (NMP)

-

Potassium tert-butoxide (t-BuOK)

-

Methyl iodide (MeI) or Dimethyl sulfate (DMS)

-

Mercaptoethanol

-

Tetrahydrofuran (THF)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

Procedure:

-

Resin Swelling and Amino Acid Loading:

-

Swell the 2-CTC resin in DCM for 30 minutes.

-

Dissolve Fmoc-Thr(tBu)-OH in DCM and add DIPEA.

-

Add the amino acid solution to the swollen resin and shake for 2 hours.

-

Cap any unreacted sites on the resin using a solution of DCM/MeOH/DIPEA (80:15:5) for 30 minutes.

-

Wash the resin with DCM, DMF, and finally DCM, then dry under vacuum.

-

-

Fmoc Deprotection:

-

Treat the resin with a 20% piperidine solution in DMF for 20 minutes to remove the Fmoc protecting group.

-

Wash the resin thoroughly with DMF and DCM.

-

-

N-Protection with o-NBS:

-

Swell the resin in NMP.

-

Add a solution of o-NBS-Cl and collidine in NMP to the resin and shake for 2 hours.

-

Wash the resin with NMP.

-

-

N-Methylation:

-

This step can be performed using either methyl iodide or dimethyl sulfate.

-

Strategy A: Methyl Iodide

-

Add a solution of t-BuOK in THF to the resin and shake for 2 minutes.

-

Add a solution of methyl iodide in NMP and shake for 20 minutes.

-

-

Strategy B: Dimethyl Sulfate

-

Add a solution of t-BuOK in THF to the resin and shake for 2 minutes.

-

Add a solution of dimethyl sulfate in NMP and shake for 20 minutes.

-

-

Repeat the methylation step until completion, which can be monitored by HPLC analysis of a small cleaved sample.

-

-

o-NBS Deprotection:

-

Treat the resin with a solution of mercaptoethanol and DBU in NMP for 10 minutes (repeat twice).

-

Wash the resin with NMP.

-

-

Cleavage from Resin:

-

Wash the resin with DCM.

-

Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours to cleave the N-methylated amino acid from the resin.

-

Filter the resin and collect the filtrate.

-

Precipitate the product by adding cold diethyl ether.

-

Centrifuge and wash the precipitate with cold ether.

-

Dry the final product under vacuum.

-

Quantitative Data

The following table summarizes the yield and purity of this compound synthesized using the two different methylation strategies.[2]

| Methylation Strategy | Yield (%) | Purity (%) |

| Methyl Iodide | >70 | >95 |

| Dimethyl Sulfate | >70 | >95 |

Diagrams

Experimental Workflow

Caption: Solid-phase synthesis workflow for this compound.

Biological Relevance: N-Methylation in Peptide Therapeutics

N-methylation is a critical modification in peptide drug design to improve stability and bioavailability. While a specific signaling pathway for this compound itself is not applicable as it is a building block, the resulting N-methylated peptides can have profound effects on biological pathways by enhancing their interaction with targets.

Caption: Role of N-methylation in enhancing peptide therapeutic properties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

The Guardian Shield: An In-depth Technical Guide to N-Methylation in Peptide Stability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peptide-based therapeutics offer high specificity and potency but are often hampered by poor pharmacokinetic profiles, primarily due to their susceptibility to proteolytic degradation. N-methylation, the strategic substitution of an amide proton with a methyl group on the peptide backbone, has emerged as a cornerstone of modern peptide drug design. This modification acts as a "guardian shield," sterically hindering protease activity and conferring remarkable enzymatic stability. This guide provides a comprehensive technical overview of the role of N-methylation in enhancing peptide stability, detailing its mechanisms, quantitative impact, and the experimental protocols required for its evaluation and implementation.

The Core Principle: How N-Methylation Confers Proteolytic Resistance

The primary mechanism by which peptides are cleared from circulation is enzymatic degradation by proteases. These enzymes recognize and bind to the peptide backbone through specific interactions, including the formation of hydrogen bonds with the amide protons. N-methylation fundamentally disrupts this recognition process.

Mechanism of Protection:

-

Disruption of Enzyme Recognition : By replacing the amide proton (N-H) with a methyl group (N-CH₃), N-methylation eliminates a critical hydrogen bond donor site. This prevents the formation of key hydrogen bonds between the peptide substrate and the active site of proteases, thereby reducing binding affinity.[1]

-

Steric Hindrance : The added methyl group introduces steric bulk to the peptide backbone. This physically blocks the approach of the protease to the scissile amide bond, further preventing enzymatic cleavage.[1]

This dual-protection mechanism significantly extends the half-life of peptides in biological fluids.

Quantitative Impact of N-Methylation on Peptide Stability

The strategic placement of N-methyl groups can lead to dramatic, quantifiable improvements in peptide half-life. The effect is highly dependent on the peptide sequence and the position of the methylation.

Table 1: Stability of Linear Peptides in Plasma

This table illustrates the effect of N-methylation on the stability of linear peptides when incubated in plasma.

| Peptide Sequence/Analog | Modification | Assay Condition | Half-life (t½) | % Remaining (at time) | Reference |

| R1 (Native) | None | Mouse Plasma, 37°C | ~15 min | ~20% at 40 min | [2] |

| R1 (N-Me-Gln3) | Single N-methylation | Mouse Plasma, 37°C | > 80 min | ~85% at 80 min | [2] |

| R1 (N-Me-Ile5) | Single N-methylation | Mouse Plasma, 37°C | > 80 min | ~90% at 80 min | [2] |

| NT(8-13) | None | Human Plasma, 37°C | < 30 min | 0% at 30 min | [3] |

| Analog 15 | N-terminal methylation | Human Plasma, 37°C | ~48 hours | ~50% at 48 h | [3] |

| Analog 17a | N-terminal methylation & internal modification | Human Plasma, 37°C | > 48 hours | ~100% at 48 h | [3] |

Table 2: Stability of Cyclic Peptides

Cyclization itself imparts significant proteolytic resistance. Further N-methylation primarily enhances membrane permeability and can fine-tune other properties, while stability often remains high.

| Peptide Scaffold | Modification | Assay Condition | Half-life (t½) | Reference |

| cyclo[Leu, D-Leu, Leu, Leu, D-Pro, Tyr] | Unmodified | Human Plasma | > 360 min | [4] |

| cyclo[Leu, D-Leu, Leu, Leu, D-Pro, Tyr] | Tri-N-methylated | Human Plasma | > 360 min | [4] |

| Veber-Hirschmann Peptide | Unmodified | in vivo (rat) | Short | [1] |

| Veber-Hirschmann Peptide | Tri-N-methylated | in vivo (rat) | Significantly improved; 10% oral bioavailability | [1] |

Consequences Beyond Stability: Conformation and Function

While enhancing stability is a primary goal, N-methylation also has profound effects on peptide conformation, which can impact biological activity.

-

Conformational Constraint : The methyl group restricts rotation around the Cα-N bond, reducing the peptide's flexibility.[1] This can "lock" the peptide into a bioactive conformation, reducing the entropic penalty of binding to its receptor and potentially increasing affinity.[1]

-

Cis/Trans Isomerization : N-methylation can favor the formation of a cis amide bond, which is typically disfavored in unmodified peptides.[1] This can be crucial for mimicking specific protein turns required for receptor engagement.

-

Membrane Permeability : By promoting more compact, folded structures, N-methylation can mask polar amide groups and increase lipophilicity, which often improves the ability of a peptide to cross cell membranes.

It is critical to note that N-methylation can also be detrimental to activity if the induced conformation is incompatible with the receptor's binding pocket. Therefore, a systematic "N-methyl scan," where each residue is methylated one at a time, is often employed to find the optimal modification sites.

Experimental Protocols

Accurate assessment of stability and successful synthesis are paramount in developing N-methylated peptides.

Protocol 1: In Vitro Peptide Stability Assay in Human Plasma

This protocol outlines a general method for determining the half-life of a peptide in plasma.

-

Reagent Preparation :

-

Prepare a stock solution of the test peptide (e.g., 1 mg/mL in a suitable solvent like DMSO or water).

-

Thaw a batch of pooled human plasma (with anticoagulant, e.g., EDTA) and keep on ice.

-

Prepare a quenching solution, typically ice-cold acetonitrile (ACN) containing an internal standard (a stable, non-related peptide or small molecule).

-

-

Incubation :

-

Pre-warm the human plasma to 37°C in a shaking water bath.

-

Initiate the reaction (t=0) by spiking the plasma with the peptide stock solution to a final concentration of ~5-10 µM. Vortex briefly.

-

Incubate the mixture at 37°C.

-

-

Time-Point Sampling :

-

At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma/peptide mixture.

-

Immediately add the aliquot to a tube containing a larger volume of the ice-cold quenching solution (e.g., 150 µL ACN with internal standard) to precipitate plasma proteins and stop enzymatic reactions.

-

-

Sample Processing :

-

Vortex the quenched samples vigorously.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm for 10-15 minutes) at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube or HPLC vial for analysis.

-

-

LC-MS Analysis :

-

Analyze the supernatant using a reverse-phase LC-MS/MS system.

-

Develop a method to separate the parent peptide from its degradation products and the internal standard.

-

Quantify the peak area of the parent peptide at each time point relative to the constant peak area of the internal standard.

-

-

Data Analysis :

-

Plot the percentage of remaining parent peptide versus time.

-

Calculate the half-life (t½) by fitting the data to a first-order decay curve.

-

Protocol 2: On-Resin N-Methylation for Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a common method for introducing an N-methyl group at a specific site during Fmoc-based SPPS. It is a three-step process performed after the desired amino acid has been coupled.

-

Sulfonamide Formation (Protection) :

-

Swell the peptidyl-resin in an anhydrous solvent like N,N-Dimethylformamide (DMF).

-

Add a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a hindered base like collidine or Diisopropylethylamine (DIPEA) in DMF to the resin.

-

Allow the reaction to proceed for 1-2 hours to form the o-NBS sulfonamide on the terminal amine.

-

Wash the resin thoroughly with DMF and Dichloromethane (DCM).

-

-

Methylation (Alkylation) :

-

Swell the resin in anhydrous DMF.

-

Add a solution of a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate, and a base like 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) or lithium tert-butoxide (LiOtBu) in DMF.

-

React for 1-2 hours. This step methylates the nitrogen of the sulfonamide.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Desulfonylation (Deprotection) :

-

Swell the resin in DMF.

-

Add a solution of a thiol, such as β-mercaptoethanol or thiophenol, and a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.

-

React for 30-60 minutes. This removes the o-NBS group, leaving the N-methylated amine ready for the next coupling step.

-

Wash the resin thoroughly before proceeding with the coupling of the next Fmoc-amino acid.

-

Visualizing Workflows and Pathways

Workflow for N-Methylated Peptide Drug Discovery

The development of a stable peptide therapeutic is a multi-step, iterative process. N-methylation is a key consideration in the lead optimization phase.

Signaling Pathway: Prolonged GPCR Activation by a Stabilized Peptide

Enhanced stability prevents rapid degradation of a peptide agonist in the synaptic cleft or extracellular space, leading to prolonged receptor occupancy and sustained downstream signaling. A rapidly degraded peptide allows for quicker signal termination and receptor internalization.

Conclusion

N-methylation is a versatile and powerful tool in peptide chemistry and drug discovery. By strategically introducing methyl groups into the peptide backbone, researchers can systematically modulate key properties, including conformational flexibility and, most critically, proteolytic stability. The ability to fine-tune these parameters allows for the rational design of peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic profiles, transforming promising but fragile molecules into robust and effective drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. High-Affinity and Proteolytically Stable Peptidic Fluorescent NTS1R Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Advantage of N-Methylation in Solid-Phase Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptides during Solid-Phase Peptide Synthesis (SPPS) has emerged as a pivotal strategy in modern drug discovery and development. This subtle modification, the replacement of an amide proton with a methyl group, imparts profound changes to the physicochemical properties of peptides, offering a powerful tool to overcome inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low cell permeability. This guide provides a comprehensive technical overview of the benefits, challenges, and methodologies associated with the use of N-methylated amino acids in SPPS.

Core Benefits of N-Methylated Amino Acids in Peptides

The strategic inclusion of N-methylated amino acids can significantly enhance the therapeutic potential of peptides by modulating their structure and function. This modification offers several key advantages that address common hurdles in peptide drug development.[1][2][3]

Enhanced Proteolytic Stability

One of the most significant advantages of N-methylation is the remarkable increase in resistance to enzymatic degradation by proteases.[1][4][5][6] The steric hindrance imposed by the N-methyl group shields the adjacent peptide bond from the action of proteolytic enzymes, thereby extending the in vivo half-life of peptide therapeutics.[1][6][7] This enhanced stability is a critical factor in developing peptide drugs with improved pharmacokinetic profiles.

Improved Cell Permeability and Bioavailability

N-methylation can significantly enhance the ability of peptides to cross cellular membranes. By replacing a hydrogen bond donor (the amide proton) with a non-polar methyl group, the overall lipophilicity of the peptide is increased.[1][4][5] This alteration facilitates passive diffusion across lipid bilayers, a crucial step for targeting intracellular components and improving oral bioavailability.[1][8][9]

Conformational Rigidity and Receptor Selectivity

The introduction of an N-methyl group restricts the rotation around the N-Cα bond of the peptide backbone, reducing its conformational flexibility.[1][3] This conformational constraint can lock the peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target receptor.[1][2] In some instances, N-methylation can even convert a receptor agonist into an antagonist, offering a powerful tool for modulating biological activity.[1][4]

Quantitative Impact of N-Methylation

The following table summarizes the quantitative effects of N-methylation on key peptide properties as reported in various studies. This data provides a clear comparison and highlights the significant improvements that can be achieved.

| Property | Effect of N-Methylation | Quantitative Improvement | Reference |

| Proteolytic Stability | Increased resistance to enzymatic cleavage. | Half-life extended by several hours to days in serum. | [1][6] |

| Cell Permeability | Enhanced passive diffusion across cell membranes. | 2 to 10-fold increase in apparent permeability (Papp). | [1][9] |

| Receptor Binding Affinity | Can be increased, decreased, or unchanged. | Varies from a >100-fold increase to a >100-fold decrease in IC50/Ki. | [2][10] |

| Solubility | Can be increased by inhibiting aggregation. | Up to a 5-fold increase in aqueous solubility. | [7][11] |

| Oral Bioavailability | Significantly improved for cyclic peptides. | Reported values of up to 28% in rats for N-methylated cyclic hexapeptides. | [9] |

Experimental Protocols for SPPS with N-Methylated Amino Acids

The incorporation of N-methylated amino acids into a peptide sequence during SPPS presents unique challenges, primarily due to steric hindrance at the secondary amine.[11][12] This can lead to slower and incomplete coupling reactions.[12] Therefore, specialized protocols and more potent coupling reagents are often required.

Protocol 1: On-Resin N-Methylation of a Peptide Backbone

This protocol describes a common method for the N-methylation of a specific amino acid residue after its incorporation into the growing peptide chain on the solid support.[10][13]

-

Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF).

-

Sulfonamide Formation: Treat the resin with 10 equivalents of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and 10 equivalents of 2,4,6-collidine in dichloromethane (DCM) for 2 hours. Wash the resin thoroughly with DCM and DMF.

-

Methylation: Add a solution of 5 equivalents of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 10 equivalents of methyl p-toluenesulfonate in DMF to the resin. Shake for 2 hours.

-

Sulfonamide Cleavage: Treat the resin with a solution of 10 equivalents of 2-mercaptoethanol and 5 equivalents of DBU in DMF for 30 minutes. Repeat this step once.

-

Washing: Wash the resin extensively with DMF, DCM, and methanol before proceeding to the next coupling step.

Protocol 2: Coupling of a Pre-methylated Amino Acid using HATU

This protocol outlines the use of the potent coupling reagent HATU for the incorporation of a commercially available Fmoc-N-methyl-amino acid.[11]

-

Resin Preparation: Swell the resin in DMF and perform the Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF.

-

Activation of the N-methylated Amino Acid: In a separate vessel, dissolve 3 equivalents of the Fmoc-N-methyl-amino acid, 2.9 equivalents of HATU, and 6 equivalents of N,N-diisopropylethylamine (DIEA) in DMF. Allow the mixture to pre-activate for 5 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitoring the Coupling: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test or the bromophenol blue test. For N-methylated residues, the bromophenol blue test is recommended as the Kaiser test can give a false negative.[11][12]

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove any excess reagents before proceeding with the next deprotection and coupling cycle.

Visualization of Key Concepts

Diagrams created using Graphviz are provided below to illustrate important workflows and relationships in the context of N-methylated peptide synthesis.

Caption: A typical experimental workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating an N-methylated amino acid.

Caption: Logical relationships between common challenges in the synthesis of N-methylated peptides and their corresponding solutions.

Conclusion

The incorporation of N-methylated amino acids is a powerful and versatile tool in peptide drug design and development.[1] The benefits of enhanced proteolytic stability, improved cell permeability, and the ability to fine-tune receptor selectivity make this modification highly attractive for overcoming the inherent limitations of peptide-based therapeutics.[1][2][14] While the synthesis of N-methylated peptides presents challenges due to steric hindrance, the development of specialized coupling reagents and optimized protocols has made their routine incorporation into peptides feasible.[11][15] By carefully considering the synthetic strategies and leveraging the unique properties conferred by N-methylation, researchers can unlock the full potential of peptides as a therapeutic modality.

References

- 1. benchchem.com [benchchem.com]

- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifetein.com [lifetein.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. N-Methylated Amino Acids | Reagents, Chemicals and Labware | Merck [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

- 9. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 11. peptide.com [peptide.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Physicochemical Properties of Fmoc-N-Me-Thr(tBu)-OH

This guide provides essential physicochemical data for Fmoc-N-Me-Thr(tBu)-OH, a commonly used amino acid derivative in solid-phase peptide synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₂₄H₂₉NO₅ |

| Molecular Weight | 411.49 g/mol [1][2] |

| CAS Number | 117106-20-4[1][2] |

Structural Components

The chemical structure of this compound is comprised of several key functional groups that dictate its reactivity and application in peptide synthesis. The logical relationship between these components is illustrated in the following diagram.

Caption: Logical relationship of the components of this compound.

This document is intended for informational purposes only and does not constitute a specification sheet. For experimental use, please refer to the manufacturer's certificate of analysis.

References

A Technical Guide to the Commercial Availability and Application of Fmoc-N-methyl-threonine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of Fmoc-N-methyl-threonine, a critical building block in modern peptide synthesis. The guide details its procurement, provides experimental protocols for its synthesis and use, and explores its role in the development of therapeutic peptides.

Commercial Availability

Fmoc-N-methyl-L-threonine and its derivatives are available from a range of chemical suppliers and manufacturers catering to the research and pharmaceutical industries. The availability of different forms, including the unprotected hydroxyl group and O-protected variants, allows for flexibility in peptide design and synthesis strategies.

Below is a summary of commercially available Fmoc-N-methyl-threonine derivatives from various suppliers. Please note that pricing and stock levels are subject to change and should be verified with the respective suppliers.

| Product Name | Supplier | CAS Number | Molecular Formula | Purity | Notes |

| Fmoc-N-methyl-L-threonine | Chem-Impex | 252049-06-2 | C₂₀H₂₁NO₅ | ≥ 98% (HPLC) | Hydroxyl group is unprotected.[1] |

| Various | 252049-06-2 | C₂₀H₂₁NO₅ | N/A | Listed by multiple suppliers on ChemicalBook. | |

| Fmoc-N-methyl-O-tert-butyl-L-threonine | Aapptec Peptides | 117106-20-4 | C₂₄H₂₉NO₅ | N/A | O-tert-butyl protected form.[2] |

| ChemicalBook | 117106-20-4 | C₂₄H₂₉NO₅ | 99% | O-tert-butyl protected form.[3] | |

| N-Fmoc-O-methyl-L-threonine | AChemBlock | 928063-81-4 | C₂₀H₂₁NO₅ | 95% | O-methyl protected form.[4] |

Key Manufacturers and Suppliers:

-

Chem-Impex: A prominent supplier of a variety of protected amino acids, including Fmoc-N-methyl-L-threonine.[1]

-

Aapptec Peptides: Specializes in peptides and peptide synthesis reagents, offering the O-tert-butyl protected form of Fmoc-N-methyl-L-threonine.[2]

-

AChemBlock: Provides a range of building blocks for research, including the O-methyl protected variant.[4]

-

CDH Fine Chemical: An Indian manufacturer and exporter of Fmoc-L-threonine.[5]

-

MedChemExpress: A supplier of amino acid derivatives, including N-methyl-L-threonine.[6]

-

ChemicalBook: A platform listing numerous suppliers for various chemical reagents, including Fmoc-N-methyl-threonine and its derivatives.[3]

The Role of N-Methylation in Peptide Drug Development

The incorporation of N-methylated amino acids, such as N-methyl-threonine, into peptide sequences is a widely adopted strategy in medicinal chemistry to enhance the therapeutic potential of peptide-based drugs.[7] N-methylation offers several key advantages:

-

Increased Proteolytic Stability: The methyl group on the amide nitrogen sterically hinders the action of proteases, leading to a longer in vivo half-life of the peptide.

-

Enhanced Membrane Permeability: N-methylation can improve the lipophilicity of a peptide and reduce its hydrogen bonding capacity, facilitating its passage across cell membranes.

-

Conformational Constraint: The introduction of an N-methyl group restricts the conformational flexibility of the peptide backbone, which can lead to a more defined three-dimensional structure. This can result in higher binding affinity and selectivity for the biological target.[8]

-

Improved Bioavailability: The combined effects of increased stability and permeability can lead to significantly improved oral bioavailability of peptide drugs.

The immunosuppressant drug Cyclosporin A, which contains seven N-methylated amino acids, is a prime example of the successful application of this strategy.[9]

Experimental Protocols

Synthesis of Fmoc-N-methyl-threonine via Oxazolidinone Intermediate

An efficient and widely used method for the synthesis of Fmoc-N-methyl-threonine involves the formation of an oxazolidinone intermediate, followed by reductive ring-opening.[10][11][12] This method is advantageous as it generally proceeds with high yields and minimal racemization.

Materials:

-

Fmoc-L-threonine

-

Paraformaldehyde

-

p-Toluenesulfonic acid (p-TsOH)

-

Toluene

-

Triethylsilane (Et₃SiH)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Oxazolidinone Formation:

-

Suspend Fmoc-L-threonine and paraformaldehyde in toluene.

-

Add a catalytic amount of p-TsOH.

-

Reflux the mixture with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Purify the crude oxazolidinone by flash column chromatography.

-

-

Reductive Ring Opening:

-

Dissolve the purified oxazolidinone in DCM.

-

Add triethylsilane and trifluoroacetic acid.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, remove the solvent and excess reagents under reduced pressure.

-

Purify the final product, Fmoc-N-methyl-L-threonine, by flash column chromatography.

-

Incorporation of Fmoc-N-methyl-threonine into Peptides using Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-N-methyl-threonine into a growing peptide chain on a solid support follows the standard procedures of Fmoc-based SPPS. However, due to the steric hindrance of the N-methyl group, longer coupling times and/or more potent coupling reagents may be required.

Materials:

-

Fmoc-protected amino acid resin (e.g., Rink Amide resin)

-

Fmoc-N-methyl-L-threonine

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

Procedure (One Coupling Cycle):

-

Resin Swelling: Swell the resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the peptide chain.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-N-methyl-L-threonine, a coupling reagent (e.g., HBTU), and a base (e.g., DIEA) in DMF.

-

Coupling: Add the activated amino acid solution to the resin and agitate to facilitate the coupling reaction.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Purification of Fmoc-N-methyl-threonine

Purification of the synthesized Fmoc-N-methyl-threonine is typically achieved using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[13][14]

Typical Conditions:

-

Column: C18 stationary phase

-

Mobile Phase: A gradient of acetonitrile in water, both containing a small amount of a modifier like trifluoroacetic acid (TFA).

-

Detection: UV absorbance at a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm).

The fractions containing the pure product are collected, combined, and lyophilized to obtain the final product as a white solid.

Signaling Pathways and Biological Relevance

While specific signaling pathways directly modulated by peptides containing N-methyl-threonine are not extensively documented, the parent amino acid, L-threonine, is known to influence several key cellular signaling cascades. The incorporation of N-methyl-threonine into a peptide could potentially modulate its interaction with targets within these pathways.

L-threonine has been shown to activate the following signaling pathways:

-

PI3K/Akt Pathway: This pathway is crucial for cell growth, proliferation, and survival.

-

MAPK Pathway: The mitogen-activated protein kinase pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

-

mTOR Pathway: The mammalian target of rapamycin pathway is a central regulator of cell growth and metabolism in response to nutrients and growth factors.

The N-methylation of a threonine residue within a peptide could alter its binding affinity and specificity for protein kinases, phosphatases, or other components of these signaling pathways, thereby fine-tuning the biological response.

Visualizations

Synthesis of Fmoc-N-methyl-threonine Workflow

Caption: Workflow for the synthesis of Fmoc-N-methyl-threonine.

Solid-Phase Peptide Synthesis (SPPS) Cycle

Caption: A single cycle of Fmoc-SPPS for incorporating Fmoc-N-methyl-threonine.

Potential Signaling Pathways Influenced by Threonine-Containing Peptides

Caption: Potential signaling pathways influenced by threonine-containing peptides.

References

- 1. chemimpex.com [chemimpex.com]

- 2. peptide.com [peptide.com]

- 3. N-Fmoc-N-Methyl-O-tert-butyl-L-threonine | 117106-20-4 [chemicalbook.com]

- 4. N-Fmoc-O-methyl-L-threonine 95% | CAS: 928063-81-4 | AChemBlock [achemblock.com]

- 5. CAS-73731-37-0, FMOC-L-Threonine Manufacturers, Suppliers & Exporters in India | FM0475 [cdhfinechemical.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An improved synthesis of Fmoc-N-methyl-alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ajpamc.com [ajpamc.com]

- 14. teledyneisco.com [teledyneisco.com]

A Technical Guide to the Tert-Butyl (tBu) Protecting Group for Threonine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides is a foundational technology in biochemical research and pharmaceutical development. The process requires the sequential addition of amino acids to a growing chain, a task that demands precision and control over the reactive functional groups present. This guide provides an in-depth analysis of the tert-butyl (tBu) protecting group, a critical tool for managing the reactive side chain of threonine during Solid-Phase Peptide Synthesis (SPPS).

The Challenge: Threonine's Reactive Side Chain

Threonine, an essential amino acid, possesses a secondary hydroxyl (-OH) group on its β-carbon. While vital for the structure and function of the final peptide (e.g., through post-translational modifications like phosphorylation), this hydroxyl group is a potent nucleophile. During peptide synthesis, this nucleophilicity presents a significant challenge.

When the subsequent amino acid is activated for coupling, its carboxyl group becomes highly electrophilic. The unprotected threonine side chain can attack this activated carboxyl group, leading to a critical side reaction known as O-acylation . This results in the formation of an ester linkage instead of the desired peptide bond, causing chain termination or branching, which complicates purification and severely reduces the yield of the target peptide.[1][2]

The Solution: The t-Butyl Ether Protecting Group

To prevent O-acylation, the threonine hydroxyl group is temporarily masked with a protecting group. The tert-butyl (tBu) group is the preferred choice in modern Fmoc-based SPPS.[3][4] It is introduced as an ether linkage on the side chain, forming O-tert-butyl-threonine, commonly denoted as Thr(tBu).

The effectiveness of the tBu group stems from two key properties:

-

Steric Hindrance: The bulky, three-dimensional structure of the tBu group physically blocks the hydroxyl oxygen, preventing it from participating in nucleophilic attacks.

-

Electronic Stability: The ether linkage is chemically robust and stable under the basic conditions required for the repetitive removal of the Nα-Fmoc protecting group during chain elongation.[5]

This stability relative to the Nα-protecting group is a critical concept known as orthogonality .

Data Presentation: Stability and Cleavage

The tBu group's utility is defined by its stability profile. It must remain intact throughout the synthesis cycles and be cleanly removed only at the final step.

Table 1: Stability Profile of the Threonine t-Butyl Protecting Group

| Condition / Reagent | Purpose | Stability of Thr(tBu) | Rationale |

|---|---|---|---|

| 20-40% Piperidine in DMF | Nα-Fmoc Deprotection | Stable | The t-butyl ether linkage is not susceptible to cleavage by mild bases. This orthogonality is the foundation of the Fmoc/tBu strategy.[2][5][6] |

| DIC / HOBt / HATU in DMF | Peptide Coupling | Stable | The protecting group is inert to standard activation and coupling reagents used in SPPS.[1][5] |

| >90% Trifluoroacetic Acid (TFA) | Final Cleavage & Deprotection | Labile (Cleaved) | Strong acids protonate the ether oxygen, leading to cleavage via formation of a stable tert-butyl cation.[3][5][7] |

| Hydrofluoric Acid (HF) | Final Cleavage (Boc-SPPS) | Labile (Cleaved) | HF is a very strong acid that readily cleaves t-butyl ethers.[8] |

Final deprotection of the tBu group occurs simultaneously with the cleavage of the peptide from the resin support. This is achieved using a "cleavage cocktail" consisting of a strong acid (typically TFA) and scavenger molecules. Scavengers are critical for quenching the highly reactive tert-butyl cations generated from the protecting groups, preventing them from re-attaching to nucleophilic residues like Tryptophan or Cysteine.[9][10]

Table 2: Common TFA-Based Cleavage Cocktails for tBu Deprotection

| Reagent Cocktail | Composition (v/v) | Typical Use Case | Reference |

|---|---|---|---|

| Standard | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | General purpose for peptides without sensitive residues like Cys, Met, or Trp. TIS scavenges tBu cations.[11] | [11] |

| Reagent K | 82.5% TFA, 5% Water, 5% Phenol, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | "Universal" cocktail for complex peptides containing multiple sensitive residues (Trp, Cys, Met, Arg). | |

| Reagent B | 88% TFA, 5% Water, 5% Phenol, 2% TIS | An "odorless" alternative to cocktails containing thiols, suitable for many sequences. | [12] |

| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% DMS, 1.5% NH₄I | Specifically designed to minimize oxidation of Methionine residues.[13] |[13] |

Experimental Protocols

The following are generalized protocols for the use of Fmoc-Thr(tBu)-OH in manual SPPS.

This protocol outlines the iterative steps for elongating the peptide chain. Assume synthesis starts with 0.1 mmol of Fmoc-Rink Amide resin.

-

Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel. Drain the DMF.

-

Fmoc Deprotection:

-

Add 2 mL of 20% piperidine in DMF to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh 2 mL of 20% piperidine in DMF. Agitate for 10-15 minutes to ensure complete Fmoc removal.[14]

-

Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-Thr(tBu)-OH (0.4 mmol, 4 eq) and an activator like HBTU (0.38 mmol, 3.8 eq) in 2 mL of DMF.

-

Add N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq) to the vial to activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected resin.[14]

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 2 mL) and Dichloromethane (DCM) (3 x 2 mL) to remove excess reagents.

-

Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling. A negative result (yellow/colorless beads) is desired.

-

Repeat: Return to Step 2 for the next amino acid in the sequence.

This protocol describes the final step to cleave the peptide from the resin and remove the tBu and other side-chain protecting groups.

-

Resin Preparation: After the final coupling cycle and N-terminal Fmoc removal, wash the peptide-resin thoroughly with DCM (5 x 2 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.

-

Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. For a standard peptide, use the TFA/TIS/Water (95:2.5:2.5 v/v) mixture. For 100 mg of resin, prepare 2 mL of the cocktail. Caution: TFA is highly corrosive and must be handled with appropriate personal protective equipment (PPE).[14]

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin.

-

Agitate gently at room temperature for 2-3 hours. The reaction time may be extended for peptides with multiple Arg(Pbf) residues.[15]

-

-

Peptide Precipitation:

-

Filter the resin and collect the acidic filtrate into a 15 mL conical tube containing ~10 mL of ice-cold diethyl ether.

-

A white precipitate (the crude peptide) should form immediately.

-

-

Isolation and Washing:

-

Centrifuge the tube to pellet the crude peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet by adding fresh cold ether, vortexing briefly, and centrifuging again. Repeat this wash step two more times to remove residual scavengers and organic impurities.

-

-

Drying and Storage: After the final wash, decant the ether and dry the peptide pellet under vacuum to obtain the crude product, which can then be purified by HPLC.

Workflow Visualization: The Orthogonal Fmoc/tBu Strategy

The entire process relies on the orthogonal nature of the Fmoc and tBu groups. The Fmoc group is removed at every cycle, while the tBu group is removed only once at the very end.

Conclusion

The tert-butyl protecting group is an indispensable tool in modern peptide chemistry. Its specific application to the threonine side chain solves the inherent problem of O-acylation, a side reaction that would otherwise severely limit the fidelity and yield of peptide synthesis. The tBu group's robust stability to the basic conditions of Fmoc deprotection, combined with its clean, acid-catalyzed removal during final cleavage, makes it a cornerstone of the orthogonal Fmoc/tBu strategy. This allows for the reliable, high-yield synthesis of complex threonine-containing peptides, which is fundamental to advancing drug discovery and biochemical research.

References

- 1. nbinno.com [nbinno.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. peptide.com [peptide.com]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 12. peptide.com [peptide.com]

- 13. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. tools.thermofisher.com [tools.thermofisher.com]

The Chemistry of Amine Protection: An In-depth Technical Guide to Fmoc Group Removal in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of solid-phase peptide synthesis (SPPS), the precise and efficient removal of the temporary Nα-protecting group is paramount to the successful assembly of the desired peptide sequence. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern SPPS, favored for its base-lability which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups. This technical guide provides a comprehensive examination of the mechanism of Fmoc group removal, quantitative data on its kinetics, and detailed experimental protocols for its execution and monitoring.

The Core Mechanism: A Base-Induced Elimination

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism.[1] The process is initiated by the abstraction of the acidic proton on the β-carbon (C9) of the fluorenyl ring system by a base.[2] This deprotonation is facilitated by the electron-withdrawing nature of the fluorene moiety.[3]

Following proton abstraction, a β-elimination reaction occurs, leading to the cleavage of the C-O bond and the formation of a highly reactive electrophile, dibenzofulvene (DBF), along with the release of carbon dioxide and the free Nα-amine of the peptide.[2][4]

To prevent the deleterious alkylation of the newly liberated amine by the reactive DBF, a scavenger is required.[2] Typically, the base used for deprotection, most commonly a secondary amine like piperidine, also serves as the scavenger.[5] Piperidine efficiently traps the DBF to form a stable and soluble adduct, which is subsequently removed during the washing steps.[6][7]

Quantitative Analysis of Fmoc Deprotection

The efficiency of Fmoc removal is influenced by the choice of base, its concentration, the solvent, and the specific amino acid residue. Below are tabulated data summarizing the kinetics and outcomes of Fmoc deprotection under various conditions.

Table 1: Kinetics of Fmoc Deprotection with Various Bases

| Deprotection Reagent | Substrate | Half-life (t1/2) in DMF | Time for >99.9% Deprotection | Reference(s) |

| 20% Piperidine | Fmoc-Val-Resin | 7 seconds | ~1.5 minutes | [8] |

| 10% Piperidine | Fmoc-Val-Resin | 21 seconds | ~4.7 minutes | [8] |

| 5% Piperidine | Fmoc-Val-Resin | 50 seconds | ~8.6 minutes | [8] |

| 5% Piperazine | Fmoc-Val-Resin | 50 seconds | ~11 minutes | [8] |

| 2% Piperazine | Fmoc-Val-Resin | 139 seconds | ~30 minutes | [8] |

| 5% Piperazine + 0.5% DBU | Fmoc-Val-Resin | 12 seconds | ~2.7 minutes | [8] |

| 5% Piperazine + 2% DBU | Fmoc-Val-Resin | 7 seconds | ~1.5 minutes | [9] |

Table 2: Fmoc Removal Efficiency for Fmoc-Val-OH with Piperidine in DMF

| Piperidine Concentration | Reaction Time | Fmoc Removal (%) | Reference(s) |

| 1% (v/v) | 1 minute | 33.4 | [10][11] |

| 1% (v/v) | 5 minutes | 49.6 | [10][11] |

| 2% (v/v) | 1 minute | 12.9 | [10][11] |

| 2% (v/v) | 3 minutes | 63.3 | [10][11] |

| 2% (v/v) | 5 minutes | 87.9 | [10][11] |

| 5% (v/v) | 3 minutes | >99 | [10][11] |

| 20% (v/v) | 3 minutes | >99 | [10][11] |

Table 3: Comparative Deprotection of Different Amino Acids (10 minutes)

| Deprotection Reagent (in DMF) | Amino Acid Derivative | Deprotection Efficiency (%) | Reference(s) |

| 20% (v/v) Piperidine | Fmoc-L-Arginine(Pbf)-OH | ~95 | [1][12] |

| 20% (v/v) 4-Methylpiperidine | Fmoc-L-Arginine(Pbf)-OH | ~95 | [1][12] |

| 10% (w/v) Piperazine in 9:1 DMF/Ethanol | Fmoc-L-Arginine(Pbf)-OH | ~95 | [1][12] |

| 20% (v/v) Piperidine | Fmoc-L-Leucine-OH | ~100 | [1][12] |

| 20% (v/v) 4-Methylpiperidine | Fmoc-L-Leucine-OH | ~100 | [1][12] |

| 10% (w/v) Piperazine in 9:1 DMF/Ethanol | Fmoc-L-Leucine-OH | ~100 | [1][12] |

Note: For Arginine, complete deprotection may require longer reaction times or repeated treatments.[1][12]

Table 4: Impact of Base on Yield and Epimerization of Thioamide-Containing Peptides

| Deprotection Reagent | Peptide Sequence | Isolated Yield (%) | Epimerization (%) | Reference(s) |

| 20% Piperidine in DMF | Thio-Peptide 1 | 30 | 12 | [13] |

| 2% DBU in DMF | Thio-Peptide 1 | 36 | 3 | [13] |

| 10% Piperidine in DMF | Thio-Peptide 7 | - | 23 | [13] |

| 2% DBU in DMF | Thio-Peptide 7 | - | 2 | [13] |

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine

This protocol outlines the manual procedure for the removal of the Fmoc group from a peptide-resin.

Materials:

-

Peptide-resin with an N-terminal Fmoc-protected amino acid

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, sequencing grade

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Washing Solvent: DMF

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.[14]

-

Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 x 10 mL/g of resin).[14]

-

First Deprotection: Add the deprotection solution to the resin, ensuring the resin is fully covered. Agitate gently for 2-3 minutes.[15] Drain the solution.

-

Second Deprotection: Add a fresh aliquot of the deprotection solution and agitate for 7-15 minutes.[16] Drain the solution.

-

Washing: Wash the resin thoroughly with DMF (5-7 times with 10 mL/g of resin) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[14]

Protocol 2: Monitoring Fmoc Deprotection by UV Spectroscopy

This method allows for the quantitative monitoring of Fmoc deprotection by measuring the UV absorbance of the released dibenzofulvene-piperidine adduct.

Procedure:

-

Collect the filtrate from the deprotection steps (Protocol 1, steps 3 and 4).

-

Dilute an aliquot of the collected filtrate with a suitable solvent (e.g., DMF).

-

Measure the absorbance of the diluted solution at 301 nm using a UV spectrophotometer.[17] The dibenzofulvene-piperidine adduct has a characteristic absorbance maximum at this wavelength.[6]

-

The completion of the deprotection can be confirmed when the absorbance of subsequent washes approaches the baseline.

Protocol 3: Qualitative Assessment of Deprotection using the Kaiser Test

The Kaiser test is a highly sensitive colorimetric assay for the detection of free primary amines, indicating successful Fmoc deprotection.[18][19]

Materials:

-

Reagent A: 16.5 mg of KCN dissolved in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[18]

-

Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[18]

-

Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.[18]

Procedure:

-

Take a small sample of the washed peptide-resin (10-15 beads) and place it in a small test tube.[18]

-

Add 2-3 drops of each of Reagent A, Reagent B, and Reagent C to the test tube.[18]

-

Heat the test tube at 110°C for 5 minutes.[18]

-

Observe the color of the beads and the solution.

Visualizing the Process

Mechanism of Fmoc Deprotection

Caption: The chemical pathway of Fmoc group removal.

Experimental Workflow for Fmoc Deprotection and Monitoring

References

- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. academic.oup.com [academic.oup.com]

- 16. chem.uci.edu [chem.uci.edu]

- 17. researchgate.net [researchgate.net]

- 18. peptide.com [peptide.com]

- 19. peptide.com [peptide.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Solubility of Fmoc-N-Me-Thr(tBu)-OH in DMF for Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-Me-Thr(tBu)-OH (N-α-Fmoc-N-α-methyl-O-tert-butyl-L-threonine) is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the creation of peptides with enhanced stability and conformational rigidity. Its solubility in the primary solvent used for SPPS, N,N-Dimethylformamide (DMF), is a crucial parameter for ensuring efficient and successful peptide coupling. Inadequate solubility can lead to challenges in the synthesis process, including incomplete reactions and the generation of deletion sequences. This guide provides a comprehensive overview of the solubility of this compound in DMF, a detailed experimental protocol for its quantitative determination, and its application within the context of the Fmoc-SPPS workflow.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₉NO₅ | [1] |

| Molecular Weight | 411.49 g/mol | [1] |

| Appearance | Powder or crystals | |

| Melting Point | 220-225 °C | |

| Storage Temperature | 2-8°C | [1] |